![molecular formula C6H3BrFNO B12294809 3-Bromo-2-fluoroisonicotinaldehyde](/img/structure/B12294809.png)
3-Bromo-2-fluoroisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoroisonicotinaldehyde: is an organic compound with the molecular formula C6H3BrFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by bromine and fluorine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoroisonicotinaldehyde typically involves the bromination and fluorination of isonicotinaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes:
Nitration: of m-fluorobenzotrifluoride.
Bromination: using sulfuric acid and dibromohydantoin.
Reduction: with acetic acid or ammonium chloride as a catalyst.
Deamination: in hypophosphorous acid.
Separation: and hydrolysis to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or substitution with other functional groups.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or other halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-fluoroisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for constructing heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound may undergo alpha halogenation, where the bromine and fluorine atoms participate in the formation of reactive intermediates. These intermediates can further react to form various products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-Bromo-3-fluoroisonicotinaldehyde
- 3-Bromo-2-hydroxyisonicotinaldehyde
- 3-Bromo-2-chloroisonicotinaldehyde
Comparison: 3-Bromo-2-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its analogs, the fluorine atom enhances the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C6H3BrFNO |
---|---|
Molekulargewicht |
204.00 g/mol |
IUPAC-Name |
3-bromo-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
InChI-Schlüssel |
BGHGWLSGUBXJMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.